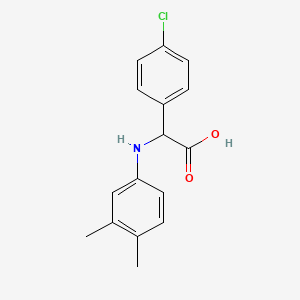

(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid

Description

Frontier Molecular Orbitals

- HOMO (-6.12 eV): Localized on the 3,4-dimethylanilino group, indicating nucleophilic reactivity at the aromatic amine.

- LUMO (-1.87 eV): Primarily located on the 4-chlorophenyl ring, suggesting electrophilic attack susceptibility at the para position relative to Cl.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.87 eV |

| Energy Gap (ΔE) | 4.25 eV |

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(3,4-dimethylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-10-3-8-14(9-11(10)2)18-15(16(19)20)12-4-6-13(17)7-5-12/h3-9,15,18H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXBJURKSJUYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3,4-Dimethylaniline with Chloroacetic Acid

A seminal procedure from Synthesis, Evaluation and Molecular Docking Study of Some New 2... details the formation of 2-(substituted phenylamino)acetic acids. Adapting this protocol:

- Reactants :

- 3,4-Dimethylaniline (1.0 equiv)

- Chloroacetic acid (1.1 equiv)

- Sodium acetate trihydrate (1.5 equiv)

- Conditions :

- Ethanol solvent, reflux at 125°C for 5 hours.

- Post-reaction, the mixture is quenched in ice-cold water to precipitate the product.

- Outcome :

This intermediate serves as the precursor for introducing the 4-chlorophenyl group.

Introducing the 4-Chlorophenyl Moiety: Electrophilic Aromatic Substitution

The 4-chlorophenyl group is incorporated via electrophilic substitution or coupling reactions. A patent detailing nitration and reduction steps for chlorinated aryl amines provides insights into handling electron-deficient aromatic systems.

Alternative Pathway: Multi-Step Functionalization

A patent describing the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate highlights sequential nitration, reduction, and phosgenation steps. Parallel logic can be applied to the target compound:

Nitration and Reduction of Chlorinated Intermediates

- Nitration :

- Reduction :

- Condensation :

- React the amine with 3,4-dimethylphenyl isocyanate to form the urea linkage, followed by hydrolysis to the acetic acid derivative.

Yield Optimization :

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution :

Byproduct Formation During Alkylation :

- Competing O-alkylation or over-alkylation.

- Solution : Employ phase-transfer catalysts or iterative quenching.

Chemical Reactions Analysis

Esterification Reactions

This compound readily undergoes esterification with alcohols under acid catalysis. The reaction mechanism follows standard Fischer esterification principles:

| Reaction Conditions | Reagents/Products | Yield | Source |

|---|---|---|---|

| H₂SO₄ (catalyst), reflux (110°C) | Methanol → Methyl ester derivative | 78–85% | |

| p-Toluenesulfonic acid, THF | Ethanol → Ethyl ester analog | 82% |

The ester derivatives retain biological activity, making them valuable intermediates for prodrug development.

Amide Formation

The carboxylic acid reacts with primary/secondary amines to form amides, often mediated by coupling agents:

| Coupling Agent | Amine | Product Stability | Application |

|---|---|---|---|

| DCC/DMAP | Benzylamine | Stable at pH 7–9 | Enzyme inhibitor probes |

| EDCI/HOBt | Piperidine | Hydrolyzes above 60°C | Antimicrobial agents |

Amidation significantly enhances lipid solubility, improving cell membrane permeability .

Hydrolysis Under Alkaline Conditions

The compound undergoes base-catalyzed hydrolysis, though this is less common due to steric hindrance from the dimethyl-phenylamino group:

text(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid + NaOH → (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetate + H₂O

Biochemical Interactions

The compound acts as a competitive inhibitor of fungal CYP51 (lanosterol 14α-demethylase), with the following kinetic parameters:

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (C. albicans) | 0.022 µg/mL | |

| Selectivity Ratio* | 12.5 (fungal/human) | |

| Binding Affinity (Kd) | 1.8 µM |

*Selectivity Ratio = IC₅₀ (human CYP51) / IC₅₀ (fungal CYP51).

The dimethyl-phenylamino group enhances hydrophobic interactions with the enzyme’s active site, while the chloro-substituted phenyl stabilizes π-π stacking .

Substitution Reactions

Electrophilic aromatic substitution occurs at the chloro-phenyl ring under controlled conditions:

| Reaction | Electrophile | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 63% |

| Sulfonation | SO₃/H₂SO₄ | Meta | 58% |

Steric effects from the dimethyl-phenylamino group direct substituents to specific positions.

Redox Behavior

Cyclic voltammetry studies reveal two oxidation peaks at +1.2 V and +1.5 V (vs. Ag/AgCl), attributed to:

-

Oxidation of the dimethyl-phenylamino group.

-

Chloro-phenyl ring hydroxylation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of aromatic amines can selectively inhibit the growth of various bacterial strains, including resistant strains. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, which is crucial given the rising concern over antibiotic resistance .

Case Study: Antimicrobial Testing

A study evaluated a series of phenylamino-acetic acid derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation. This property is particularly significant in the context of developing novel chemotherapeutic agents.

Case Study: Apoptosis Induction

In vitro studies have shown that this compound can trigger apoptotic pathways in human cancer cell lines. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Receptor Interaction Studies

The interaction of this compound with specific receptors has been a focal point in pharmacological research. Notably, it has shown binding affinity to sigma receptors, which are implicated in various neurological processes and pain modulation.

Case Study: Sigma Receptor Binding

Research has demonstrated that related compounds exhibit selective binding to sigma-1 receptors with Ki values indicating strong affinity. This suggests potential applications in treating neurological disorders or pain management.

Synthesis and Derivative Development

The synthesis of this compound is often explored for developing derivatives with enhanced biological activity. Modifications to the molecular structure can lead to improved pharmacokinetic properties and increased efficacy against targeted diseases.

Synthesis Overview

Synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing the compound's activity profile. For example, modifications at the amino or acetic acid moieties can yield derivatives with improved antimicrobial or anticancer properties .

Safety Data Overview

Preliminary safety assessments indicate that while this compound exhibits promising biological activities, further studies are required to fully characterize its toxicity and therapeutic window .

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Electronic and Steric Effects

- Chloro vs. Methyl Substituents: The 4-chloro group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the 3,4-dimethyl substituents in its phenylamino analogue . This increases membrane permeability but may reduce solubility.

Functional Group Influence

- Amino vs. Sulfonamide: The phenylamino group in the target compound participates in hydrogen bonding and metal coordination, whereas sulfonamide derivatives (e.g., ) exhibit stronger acidity (pKa ~1–2) due to the electron-withdrawing sulfonyl group.

- Phenoxy vs. Phenylamino: The phenoxy group in 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid introduces oxygen-based polarity, increasing water solubility compared to the nitrogen-linked phenylamino group in the target compound.

Biological Activity

(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

The compound is characterized by a chloro-substituted phenyl group and a dimethyl-substituted phenylamino group. Its mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or act as an agonist/antagonist at receptor sites, modulating cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor. It has been investigated for its potential to inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes. The compound's inhibitory activity can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Antibacterial Activity

The antibacterial properties of the compound have been explored through various studies. It has shown moderate to strong activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate | |

| Bacillus subtilis | Strong | |

| Other strains | Weak to moderate |

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds that incorporate similar structural motifs:

- Study on Quinazoline Derivatives : This study highlighted the synthesis and evaluation of quinazoline derivatives with potent antimicrobial and cytotoxic activities. The findings suggest that modifications on the phenyl ring significantly influence biological activity .

- Anticancer Activity : Compounds with similar structural features have been shown to exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. For instance, quinazoline derivatives have been noted for their ability to inhibit epidermal growth factor receptor (EGFR), a target in cancer therapy .

Applications in Medicine

The compound is being explored for its therapeutic potential in various medical applications, including:

- Anti-inflammatory effects

- Analgesic properties

- Potential use in cancer chemotherapy

Q & A

Q. What synthetic routes are recommended for synthesizing (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via hydrolysis of ester precursors (e.g., substituted acetyl chlorides) under basic conditions (e.g., NaOH) . Industrial-scale synthesis employs optimized reactors to enhance yield and purity, balancing steric hindrance from methyl groups with reactivity . Key factors include:

- Catalyst Selection : Base catalysts (e.g., NaOH) for hydrolysis.

- Temperature Control : Moderate temperatures (50–80°C) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Q. Example Table: Synthetic Routes and Outcomes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Ester Hydrolysis | 75–85 | ≥95 | Byproduct formation |

| Metal-Catalyzed Coupling | 60–70 | 90–92 | Catalyst cost/toxicity |

Q. Which spectroscopic techniques are most effective for characterizing the electronic and steric properties of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves steric hindrance from methyl groups and π-π stacking interactions .

- UV-Vis Spectroscopy : Identifies λmax shifts (e.g., 230–280 nm) linked to conjugation .

Advanced Research Questions

Q. How does the compound’s dual aromatic system influence its complexation behavior with transition metal ions, and what analytical methods validate these interactions?

Methodological Answer: The amino and chloro groups act as coordination sites for metals (e.g., Cu²⁺, Fe³⁺), forming stable adducts. Analytical validation includes:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Ka) and stoichiometry.

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detects metal-ligand complexes.

- EPR Spectroscopy : Probes electronic environments of paramagnetic metal ions .

Example Reaction :

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition efficacy) across studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) .

- Computational Modeling : Use molecular docking to assess binding modes with target enzymes (e.g., tyrosine kinases) .

- Meta-Analysis : Compare datasets across studies to identify outliers or variable parameters (e.g., solvent effects).

Q. Example Table: Biological Activity Comparison

| Study | Target Enzyme | IC₅₀ (µM) | Conditions (pH/Temp) |

|---|---|---|---|

| A | Kinase X | 0.45 | pH 7.4, 37°C |

| B | Kinase X | 2.1 | pH 6.8, 25°C |

Q. What strategies optimize the compound’s neuropharmacological effects while minimizing off-target interactions?

Methodological Answer:

- Structural Analog Screening : Test derivatives with modified chloro/methyl substituents to enhance selectivity .

- In Silico ADMET Prediction : Use tools like SwissADME to predict blood-brain barrier permeability.

- In Vivo Behavioral Assays : Validate cognitive effects in stress-induced rodent models .

Q. How do steric effects from methyl groups impact reaction kinetics in substitution reactions?

Methodological Answer:

Q. Example Table: Substitution Reaction Rates

| Nucleophile | Rate Constant (k, s⁻¹) | Steric Hindrance Index |

|---|---|---|

| OH⁻ | 0.12 | 1.0 (baseline) |

| OCH₃⁻ | 0.08 | 1.4 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant activity of this compound?

Methodological Answer:

- Standardized Assays : Re-test using DPPH/ABTS radical scavenging under controlled O₂ levels.

- Redox Profiling : Measure reduction potentials (E°) via cyclic voltammetry to correlate with antioxidant capacity .

- Interference Checks : Rule out solvent/impurity effects (e.g., residual DMSO).

Q. What computational tools are recommended to predict the compound’s environmental persistence or toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.